molecular formula C14H14ClNO2S B4237204 N-benzyl-N-(2-chlorophenyl)methanesulfonamide

N-benzyl-N-(2-chlorophenyl)methanesulfonamide

Cat. No. B4237204
M. Wt: 295.8 g/mol
InChI Key: DDJQZUXVZZRHPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-(2-chlorophenyl)methanesulfonamide, also known as benzydamine, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used for its analgesic and anti-inflammatory properties. It was first synthesized in the 1960s and has since been used for the treatment of various conditions such as sore throat, mouth ulcers, and musculoskeletal pain.

Mechanism of Action

The mechanism of action of N-benzyl-N-(2-chlorophenyl)methanesulfonamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. By inhibiting COX enzymes, N-benzyl-N-(2-chlorophenyl)methanesulfonamide reduces inflammation and pain. In addition, N-benzyl-N-(2-chlorophenyl)methanesulfonamide has been shown to have antimicrobial properties, which may contribute to its effectiveness in the treatment of infections.
Biochemical and Physiological Effects:
Benzydamine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. In addition, N-benzyl-N-(2-chlorophenyl)methanesulfonamide has been shown to inhibit the activity of various enzymes involved in inflammation and pain, including COX-2, phospholipase A2, and lipoxygenase. Benzydamine has also been shown to have antioxidant properties, which may contribute to its effectiveness in the treatment of various conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-benzyl-N-(2-chlorophenyl)methanesulfonamide in lab experiments is its well-established synthesis method, which allows for the production of high yields and purity of the final product. In addition, N-benzyl-N-(2-chlorophenyl)methanesulfonamide has been extensively studied for its anti-inflammatory and analgesic properties, making it a useful tool in the study of these conditions. However, one limitation of N-benzyl-N-(2-chlorophenyl)methanesulfonamide is its potential for cytotoxicity, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on N-benzyl-N-(2-chlorophenyl)methanesulfonamide. One area of interest is the potential use of N-benzyl-N-(2-chlorophenyl)methanesulfonamide in the treatment of cancer. Studies have shown that N-benzyl-N-(2-chlorophenyl)methanesulfonamide has antiproliferative effects on cancer cells, and further research is needed to investigate its potential as a cancer treatment. Another area of interest is the use of N-benzyl-N-(2-chlorophenyl)methanesulfonamide as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that N-benzyl-N-(2-chlorophenyl)methanesulfonamide has neuroprotective effects, and further research is needed to investigate its potential as a treatment for these conditions. Finally, there is also interest in investigating the use of N-benzyl-N-(2-chlorophenyl)methanesulfonamide as a local anesthetic and as a treatment for drug addiction. Overall, N-benzyl-N-(2-chlorophenyl)methanesulfonamide is a promising compound with a wide range of potential applications, and further research is needed to fully understand its potential.

Scientific Research Applications

Benzydamine has been extensively studied for its anti-inflammatory, analgesic, and antimicrobial properties. It has been used in the treatment of various conditions such as sore throat, mouth ulcers, and musculoskeletal pain. In addition, N-benzyl-N-(2-chlorophenyl)methanesulfonamide has been shown to have potential applications in the treatment of cancer and neurodegenerative diseases. Studies have also investigated the use of N-benzyl-N-(2-chlorophenyl)methanesulfonamide as a local anesthetic and as a treatment for drug addiction.

properties

IUPAC Name

N-benzyl-N-(2-chlorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c1-19(17,18)16(11-12-7-3-2-4-8-12)14-10-6-5-9-13(14)15/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJQZUXVZZRHPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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